9-(2-Azidophenyl)-9H-fluorene
Description
Structure
3D Structure
Properties
CAS No. |
74357-30-5 |
|---|---|
Molecular Formula |
C19H13N3 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
9-(2-azidophenyl)-9H-fluorene |
InChI |
InChI=1S/C19H13N3/c20-22-21-18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,19H |
InChI Key |
UESASOPHRURZJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC=CC=C4N=[N+]=[N-] |
Origin of Product |
United States |
Exploration of the Reactivity and Mechanistic Pathways of 9 2 Azidophenyl 9h Fluorene
Reactivity of the Fluorene (B118485) Core
The fluorene moiety itself possesses distinct reactivity, primarily centered around the C9 position. The protons at this position are weakly acidic (pKa ≈ 22.6 in DMSO), and their removal by a base generates a stable, aromatic fluorenyl anion. wikipedia.org This anion is nucleophilic and can react with various electrophiles. wikipedia.orgaau.edu.et
Alkylation at the C9 position is a common reaction, often carried out using phase transfer catalysis. aau.edu.et The reactivity of the aromatic rings of the fluorene core allows for electrophilic substitution reactions, such as bromination. aau.edu.etnih.gov However, functionalization at certain positions, like the 4-position, can be challenging due to steric hindrance. nih.gov
The fluorene core is also a key component in the synthesis of various functional materials. For instance, fluorene-based compounds are investigated for their applications in organic electronics and as fluorescent chemosensors. nih.govthieme-connect.dersc.org The synthesis of functionalized fluorene derivatives can be achieved through methods like the boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles. thieme-connect.dersc.org Additionally, the construction of the fluorene ring system itself can be accomplished through reactions like Michael addition followed by Robinson annulation and aromatization. mdpi.com
| Position | Reactivity | Common Reactions |
| C9 | Acidic protons, formation of a stable anion. | Deprotonation followed by alkylation. wikipedia.orgaau.edu.et |
| Aromatic Rings | Susceptible to electrophilic substitution. | Bromination. aau.edu.etnih.gov |
Acidity of C9-H Protons and Fluorenyl Anion Chemistry
A defining characteristic of the fluorene moiety is the notable acidity of the protons at the C9 position. wikipedia.orgaau.edu.et The methylene (B1212753) bridge (C9) is positioned between two phenyl rings, and its protons are significantly more acidic than typical hydrocarbons. In dimethyl sulfoxide (B87167) (DMSO), the pKa of the C9-H proton in unsubstituted fluorene is approximately 22.6. wikipedia.orgresearchgate.net This acidity stems from the remarkable stability of the resulting conjugate base, the fluorenyl anion.
Upon deprotonation by a suitable base, such as sodium hydroxide (B78521) or n-butyllithium, the fluorenyl anion (C₁₃H₉⁻) is formed. wikipedia.orgaau.edu.et This anion is highly stabilized by the delocalization of the negative charge throughout the extensive π-system of the two benzene (B151609) rings, rendering the anion aromatic. wikipedia.orgresearchgate.net This aromatic stabilization is evidenced by its characteristic intense orange color. wikipedia.orgaau.edu.et
The fluorenyl anion is a potent nucleophile. wikipedia.org The negative charge is concentrated at the 9-position, making it the primary site for reaction with a wide range of electrophiles. aau.edu.et This reactivity is a cornerstone of fluorene chemistry, providing a straightforward method for introducing functional groups at the C9 position. researchgate.net For the title compound, 9-(2-azidophenyl)-9H-fluorene, the remaining proton at the C9 position is expected to retain significant acidity, allowing for the formation of the corresponding 9-(2-azidophenyl)-9-fluorenyl anion. This anion can then participate in further nucleophilic substitution reactions. aau.edu.et
| Compound | Position of Acidic Proton | pKa (in DMSO) | Reference |
|---|---|---|---|
| 9H-Fluorene | C9-H | 22.6 | wikipedia.orgresearchgate.net |
| 9,9-Disubstituted Fluorenes | C9 | Not Applicable (No C9-H protons) | aau.edu.et |
Nucleophilic Additions at the 9-Position
Direct nucleophilic addition to the C9 carbon of this compound is not a characteristic reaction pathway. The C9 carbon is sp³-hybridized and not electrophilic. Instead, the chemistry at this position is dominated by the acidity of the C9-H proton, as described previously. The deprotonation of C9 leads to the formation of a nucleophilic fluorenyl anion, which then attacks electrophiles. wikipedia.orgaau.edu.et
Therefore, reactions involving the 9-position are typically nucleophilic substitutions initiated by the fluorenyl anion, rather than nucleophilic additions to the fluorene ring itself. For instance, the fluorenyl anion can be readily alkylated by reacting it with alkyl halides. aau.edu.et This two-step sequence—deprotonation followed by electrophilic trapping—is the principal method for synthesizing 9,9-disubstituted fluorenes. aau.edu.etlabxing.com
In a related context, the high acidity of the C9-H proton can facilitate elimination reactions in specifically substituted fluorene derivatives. For example, fluoren-9-ylphosphonamidic chlorides have been shown to undergo nucleophilic substitution via an elimination-addition mechanism, where the C9-H proton is removed in a reversible E1cB step to form a reactive phosphene intermediate. rsc.org This again highlights that the reactivity at C9 is driven by its proton acidity, leading to a nucleophilic anion or elimination products, rather than undergoing direct nucleophilic attack.
Electrophilic Aromatic Substitution Patterns on the Fluorene Rings
The fused aromatic rings of the fluorene system are susceptible to electrophilic aromatic substitution. The fluorene nucleus is generally more reactive towards electrophiles than benzene or biphenyl. quora.com This enhanced reactivity is due to the activating effect of the fused ring system.
The substitution pattern is highly regioselective. The positions of greatest reactivity are the C2 and C7 carbons, which are para to the bridging carbon. taylorandfrancis.comkoreascience.kr This is followed by the C3 and C6 positions. This selectivity is a result of the electronic structure of the fluorene molecule, where the highest electron density is concentrated at these positions, allowing for more stable cationic intermediates (Wheland intermediates) during the substitution process. For example, halogenation of fluorene with iodine and periodic acid preferentially yields 2-iodofluorene and 2,7-diiodofluorene. taylorandfrancis.com Similarly, bromination using N-bromosuccinimide in the dark also leads to substitution at the 2- and 7-positions. aau.edu.et
The substituent at the C9 position can exert a steric influence on the substitution pattern. While the 2-azidophenyl group is relatively bulky, the most reactive C2 and C7 positions are distant from C9. However, very large substituents at C9 have been noted to sterically hinder reactions at adjacent positions. nih.gov
| Position | Reactivity Order | Reason |
|---|---|---|
| 2, 7 | 1 (Most Reactive) | Highest electron density; most stable carbocation intermediate. taylorandfrancis.comkoreascience.kr |
| 3, 6 | 2 | Moderate electron density. |
| 4, 5 | 3 | Lower electron density compared to 2, 3, 6, 7. |
| 1, 8 | 4 (Least Reactive) | Steric hindrance and lower electron density. rsc.org |
Intramolecular Interactions and Rearrangement Mechanisms
The 2-azidophenyl group appended at the C9 position introduces the potential for unique intramolecular reactions and rearrangements, a pathway not available to simple 9-alkyl or 9-aryl fluorenes. Aryl azides are well-known precursors to highly reactive nitrene intermediates upon thermal or photochemical decomposition, which involves the extrusion of dinitrogen (N₂).
In the case of this compound, the nitrene generated at the ortho position of the phenyl ring is perfectly poised to react intramolecularly. One of the most probable and synthetically valuable pathways is an intramolecular C-H insertion or cyclization reaction. The nitrene can attack a C-H bond on the adjacent fluorene ring system. This type of reaction is a common method for the synthesis of fused heterocyclic compounds, particularly carbazoles. researchgate.net The cyclization would lead to the formation of a new six-membered nitrogen-containing ring, resulting in a complex, rigid polycyclic aromatic structure.
While direct studies on this compound are not widely documented, the principles are well-established in organic chemistry. For instance, intramolecular cyclizations of other azido-arenes are known to proceed efficiently to form new heterocyclic systems. acs.org Other rearrangement reactions, such as the Wolff rearrangement for α-diazocarbonyls or the Beckmann rearrangement for oximes, also proceed through electron-deficient intermediates, analogous to the nitrene formed here. mvpsvktcollege.ac.inwikipedia.org Therefore, the most anticipated transformation for this compound under thermal or photochemical conditions is its rearrangement into a carbazole (B46965) derivative, a reaction driven by the formation of a transient, electron-deficient nitrene intermediate.
Advanced Spectroscopic and Structural Elucidation of 9 2 Azidophenyl 9h Fluorene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For fluorene (B118485) derivatives, a suite of NMR experiments provides detailed information about the carbon skeleton, the proton environment, and the presence of other NMR-active nuclei like fluorine and phosphorus.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In 9-(2-Azidophenyl)-9H-fluorene derivatives, the spectra are characterized by distinct regions corresponding to the aromatic protons of the fluorene and azidophenyl rings and the aliphatic protons, if present, on substituents.
The aromatic region typically displays a series of doublets, triplets, and multiplets corresponding to the protons on the fluorene and phenyl rings. For instance, in a related compound, 4-(9H-Fluoren-9-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole, the fluorenyl protons appear as doublets at δ 7.81 and δ 7.65 ppm and a triplet at δ 7.43 ppm. rsc.org The single proton at the C9 position of the fluorene core is particularly diagnostic, often appearing as a sharp singlet. In the aforementioned triazole derivative, this proton (H-9) resonates at δ 5.51 ppm. rsc.org The chemical shift and multiplicity of these signals are crucial for confirming the substitution pattern on the aromatic rings.
Table 1: Illustrative ¹H NMR Data for Fluorene Derivatives
| Compound | Solvent | Key Chemical Shifts (δ, ppm) |
|---|---|---|
| 4-(9H-Fluoren-9-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole | CDCl₃ | 7.84 (d, 2H), 7.68 (d, 2H), 7.45 (t, 2H), 5.54 (s, 1H, H-9), 3.85 (s, 3H, OCH₃) rsc.org |
| 3,3'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dipropiolaldehyde | CDCl₃ | 9.46 (s), 7.77 (d), 7.64 (d), 1.99 (m), 1.10 (m), 0.68 (t), 0.55 (m) beilstein-journals.org |
| Bis(4-azidophenyl)methane | CDCl₃ | 7.14 (d), 6.96 (d), 3.92 (s) beilstein-journals.org |
Complementing ¹H NMR, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectra of this compound derivatives show a multitude of signals in the aromatic region (typically δ 110-155 ppm), corresponding to the carbons of the fluorene and phenyl moieties. The carbon atom at the C9 position is a key indicator, with its chemical shift being sensitive to the substituents attached to it. For example, in 4-(9H-Fluoren-9-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole, the C9 carbon resonates at δ 45.47 ppm. rsc.org The quaternary carbons of the fluorene ring system, such as those at the bridgehead positions, typically appear between δ 140 and 155 ppm. rsc.orgbeilstein-journals.org The transformation of functional groups, such as the conversion of a boronate ester to an azide (B81097), can be clearly monitored by the disappearance of characteristic carbon signals. Current time information in Bangalore, IN.
Table 2: Illustrative ¹³C NMR Data for Fluorene Derivatives
| Compound | Solvent | Key Chemical Shifts (δ, ppm) |
|---|---|---|
| 4-(9H-Fluoren-9-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole | CDCl₃ | 149.05, 145.17, 140.85 (Aromatic C), 127.89, 127.57, 125.40, 120.12 (Aromatic CH), 45.40 (C-9) rsc.org |
| 3,3'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dipropiolaldehyde | CDCl₃ | 176.77 (CHO), 151.89, 142.97 (Aromatic C), 132.92, 128.08, 121.03, 118.98 (Aromatic CH), 55.62 (C-9) beilstein-journals.org |
| Bis(4-azidophenyl)methane | CDCl₃ | 138.26, 137.76 (Aromatic C), 130.22, 119.47 (Aromatic CH), 40.82 (CH₂) beilstein-journals.org |
For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is a highly sensitive and powerful tool. txst.edu Fluorine has a nuclear spin of 1/2 and 100% natural abundance, making it an ideal nucleus for NMR studies. txst.eduspectrabase.com The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, spanning a range of over 400 ppm. txst.eduspectrabase.com This sensitivity allows it to act as a precise probe for subtle changes in molecular conformation, binding events, and reaction mechanisms. spectrabase.comresearchgate.net In drug discovery and materials science, fluorinated compounds are common, and ¹⁹F NMR is used to track metabolism, binding interactions, and identify molecular frameworks. txst.edu For instance, the introduction of a trifluoromethyl group (-CF₃) into an aliphatic chain typically results in a triplet in the ¹⁹F NMR spectrum around δ -66 ppm if adjacent to a CH₂ group. researchgate.net The technique is invaluable for confirming the successful incorporation of fluorine into the target molecule and for studying its interactions in more complex systems. huji.ac.il
In the case of phosphafluorene analogs, where a carbon atom in the fluorene ring is replaced by phosphorus, ³¹P NMR spectroscopy is the definitive characterization method. researchgate.net ³¹P is a 100% abundant, spin-1/2 nucleus, providing sharp signals over a very wide chemical shift range, which is highly dependent on the coordination number and chemical environment of the phosphorus atom. researchgate.netscience-and-fun.de For trivalent phosphines, such as in a simple phosphafluorene, signals typically appear in the range of δ -60 to -10 ppm. rsc.org Oxidation of the phosphorus to a phosphine (B1218219) oxide results in a significant downfield shift. If the phosphorus atom is quaternized to form a phosphonium (B103445) salt, as seen in some polymeric phosphafluorene backbones, the signals shift further downfield, typically appearing in the δ +20 to +30 ppm range. rsc.org This wide chemical shift dispersion allows for clear differentiation between various phosphorus-containing species, making ³¹P NMR essential for monitoring reactions and characterizing the final structure of phosphafluorene analogs. rsc.orgscience-and-fun.de
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound and its derivatives, the most characteristic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (ν_as) of the azide (-N₃) group. Current time information in Bangalore, IN. This peak typically appears in a relatively clean region of the spectrum, between 2120 and 2090 cm⁻¹. Current time information in Bangalore, IN. Its presence is a clear confirmation of the successful introduction or retention of the azide moiety during a synthetic sequence.
The IR spectrum of the azidophenyl group can sometimes be complicated by Fermi resonance, where the azide stretching fundamental accidentally has a similar energy to an overtone or combination band, leading to a splitting of the peak into a triad (B1167595) of absorptions. man.ac.uk Other important vibrations include C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), and C=C stretching vibrations within the aromatic rings (1600-1450 cm⁻¹). Current time information in Bangalore, IN.
Table 3: Characteristic IR Absorption Frequencies for Azido-Fluorene Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2111 - 2090 | Current time information in Bangalore, IN. |
| Aromatic C-H | Stretch | 3100 - 3000 | Current time information in Bangalore, IN. |
| Aromatic C=C | Stretch | 1611 - 1441 | Current time information in Bangalore, IN. |
| Aliphatic C-H | Stretch | 2951 - 2850 | Current time information in Bangalore, IN. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique molecular formula from the exact mass.
For derivatives of this compound, techniques like Electrospray Ionization (ESI) are often used to generate protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. The experimentally measured m/z value is then compared to the theoretical value calculated for a proposed formula. An agreement within a few parts per million (ppm) provides high confidence in the assigned molecular formula. For example, the HRMS (ESI) analysis of 4-(9H-Fluoren-9-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole showed a measured [M+Na]⁺ ion at m/z 350.1064, which is in excellent agreement with the calculated value of 350.1072 for the formula C₂₁H₁₄FN₃Na. rsc.org This level of accuracy is essential for confirming the identity of newly synthesized compounds. rsc.org
X-ray Diffraction Studies for Solid-State Structure and Conformation
X-ray diffraction techniques are indispensable for determining the precise three-dimensional atomic arrangement of crystalline solids. rigaku.comceitec.cz For fluorene derivatives, these studies provide critical insights into molecular conformation, packing, and intermolecular interactions, which collectively govern the material's bulk properties. mdpi.comiaea.org
For instance, the analysis of an azide-functionalized 7-bromofluorene-2-carbaldehyde confirmed its molecular structure through X-ray diffraction. beilstein-journals.orgnih.gov In many 9,9-disubstituted fluorenes, the fluorene unit itself is nearly planar, though slight twists between the two benzene (B151609) rings can occur. mdpi.comnih.gov The substituents at the C9 position typically adopt a pseudo-tetrahedral geometry. In the case of this compound, the phenyl group and the hydrogen atom would be attached to this central sp³-hybridized carbon. The plane of the 2-azidophenyl group is expected to be oriented at a significant dihedral angle relative to the fluorene moiety, a common feature in 9-phenylfluorene derivatives that imparts significant steric hindrance. colab.ws This twisted conformation is crucial as it can disrupt intermolecular π-π stacking, influencing solubility and preventing excimer formation in the solid state. mdpi.com
Crystallographic data for representative fluorene derivatives are summarized below to illustrate common structural parameters.
Table 1: Selected Crystallographic Data for Functionalized Fluorene Derivatives
| Compound/Feature | Crystal System | Space Group | Key Torsional/Dihedral Angles | Reference |
|---|---|---|---|---|
| 9,9-bis(hydroxymethyl)-9H-fluorene | Orthorhombic | P2₁2₁2₁ | Angle between benzene rings: 5.1(1)° | mdpi.com |
| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | Monoclinic | P2₁/c | Dihedral angle between ethyl groups plane and fluorene unit: 89.8(1)° | nih.gov |
This table presents data from related compounds to infer the likely structural characteristics of this compound.
Powder X-ray diffraction (PXRD) is a key technique for identifying crystalline phases, analyzing polymorphism, and studying phase transitions. helmholtz-berlin.deub.eduicn2.cat Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in fluorene derivatives and can significantly impact their physical and optoelectronic properties. figshare.comacs.orgmedscape.com Different polymorphs can exhibit variations in solubility, melting point, and charge transport characteristics.
PXRD patterns serve as a "fingerprint" for a specific crystalline phase. ub.edu By comparing the experimental pattern of a bulk sample to simulated patterns from single-crystal data or to patterns from known phases, the phase purity of a synthesized material can be confirmed. icn2.catresearchgate.net
Furthermore, PXRD can be performed under non-ambient conditions (e.g., variable temperature) to study solid-state phase transitions. helmholtz-berlin.deuv.es These transitions, which involve a change in the crystal structure, can be induced by thermal energy and are observed as distinct changes in the diffraction pattern. ru.nlrsc.org For a molecule like this compound, the azide group offers the potential for thermally induced reactions (e.g., cyclization or decomposition to a nitrene), which would lead to a complete transformation of the crystal structure, readily detectable by in-situ PXRD. helmholtz-berlin.de The study of such transitions is vital for assessing the thermal stability of these materials for applications in electronic devices.
Electronic Spectroscopy: UV-Visible Absorption and Photoluminescence Studies
Electronic spectroscopy provides fundamental information about the electronic transitions within a molecule. UV-visible absorption spectroscopy probes the energy required to promote an electron from the ground state to an excited state, while photoluminescence (PL) spectroscopy analyzes the light emitted as the molecule relaxes from an excited state back to the ground state.
For fluorene derivatives, the characteristic absorption spectrum typically features intense bands in the UV region, corresponding to π-π* transitions within the conjugated fluorene system. researchgate.netresearchgate.netpku.edu.cn In this compound, the main absorption peaks are expected to be similar to those of the fluorene backbone itself, appearing around 300 nm. researchgate.net The introduction of the 2-azidophenyl group may introduce additional, less intense absorption features. Studies on azide-functionalized oligothiophenes have shown that the azide group can cause a slight red-shift in the absorption spectrum. diva-portal.org
Photoluminescence studies reveal the emissive properties of these compounds. Fluorene derivatives are well-known for their strong blue fluorescence, with high quantum yields. rsc.orgresearchgate.net The emission spectrum is often structured, showing vibronic coupling. The introduction of the 9-phenyl group tends to maintain the blue emission. rsc.org However, the azide group can act as a fluorescence quencher. nih.govresearchgate.net Initial photophysical investigations on azide-functionalized bromocarbaldehydes and fluorenes revealed that the azide moiety can efficiently quench phosphorescent transitions. nih.gov Therefore, the fluorescence quantum yield of this compound might be lower compared to its non-azido counterparts. Solvatochromism, a shift in absorption or emission maxima with changing solvent polarity, can provide insights into the nature of the excited state. rsc.orgkuleuven.be
Table 2: Representative Photophysical Data for Functionalized Fluorene Derivatives
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Solvent | Quantum Yield (Φ_F) | Reference |
|---|---|---|---|---|---|
| p-FTAA-azide | 422 | 564 | PBS | Not specified | diva-portal.org |
| 2,7-bis(styryl)fluorene derivative (1) | ~400 | ~450 | Toluene | Not specified | rsc.org |
| 2,7-bis(benzothiazole)fluorene derivative (3) | ~380 | ~420 | Not specified | Not specified | ucf.edu |
This table showcases photophysical data from various fluorene derivatives to provide context for the expected properties of this compound.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species and determine their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.netrsc.org This information is critical for designing materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as it governs charge injection and transport properties. mdpi.comacademie-sciences.fr
In a typical CV experiment, the potential is swept linearly and then reversed, and the resulting current is measured. nih.govresearchgate.net The oxidation and reduction potentials obtained from the voltammogram can be used to estimate the HOMO and LUMO energy levels, respectively. For many fluorene derivatives, the oxidation process is associated with the fluorene core and is often quasi-reversible or irreversible. mdpi.com
For a related compound, 2,6-bis(3-(9-phenyl-fluoren-9-yl)-carbazol-9-yl)pyridine, cyclic voltammetry revealed a HOMO level of -5.85 eV and a LUMO level of -2.09 eV. colab.ws Another fluorene derivative, 2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene, showed a HOMO level of -5.3 eV and a LUMO of -2.5 eV. These values indicate deep HOMO levels, which suggests good stability against oxidation. academie-sciences.fr The electrochemical gap (Eg) can be calculated from these values and often correlates well with the optical bandgap determined from the onset of the UV-Vis absorption spectrum. The introduction of robust 9-phenyl-9-fluorenyl units has been shown to improve the electrochemical stability of molecules. researchgate.net The electrochemical behavior of this compound would be influenced by both the fluorene core and the electron-withdrawing nature of the azido-substituted phenyl ring.
Table 3: Electrochemical Data for Representative 9-Phenylfluorene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | E_g (eV) | Measurement Conditions | Reference |
|---|---|---|---|---|---|
| 2,6-bis(3-(9-phenyl-fluoren-9-yl)-carbazol-9-yl)pyridine | -5.85 | -2.09 | 3.76 | Not specified | colab.ws |
| 2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene | -5.3 | -2.5 | 2.8 | Not specified | |
| FBTPhO3 (bis(benzothiophene)-fused fluorene derivative) | -5.67 | Not specified | Not specified | Not specified | academie-sciences.fr |
This table provides examples of HOMO/LUMO levels for complex fluorene systems, indicating the typical energy ranges for these types of materials.
Computational Chemistry and Theoretical Investigations of 9 2 Azidophenyl 9h Fluorene
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 9-(2-azidophenyl)-9H-fluorene. hi.is DFT methods are employed to calculate the electronic structure, from which a variety of molecular properties can be derived. nrel.gov
Prediction of Optical and Electrochemical Parameters
Time-dependent DFT (TD-DFT) calculations are instrumental in predicting the optical properties of molecules, such as their UV-vis absorption spectra. nih.gov For fluorene-based systems, the choice of functional and basis set, like B3LYP/6-31+G(d,p), has been shown to provide reliable results for electronic and optical properties. nih.govresearchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which are crucial for understanding how the molecule interacts with light. rsc.org For instance, in related fluorene (B118485) derivatives, TD-DFT has been used to explain shifts in absorption spectra due to different functional groups or structural modifications. nih.govrsc.org Such predictions are vital for applications in materials science, such as the design of organic dyes for solar cells. researchgate.netrsc.org
Electrochemical parameters can also be estimated from the energies of the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) energy correlates with the ionization potential and the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the electron affinity and the ability to accept electrons. rsc.orgpku.edu.cn The HOMO-LUMO gap provides an estimate of the chemical hardness and the energy required for electronic excitation. researchgate.net
Below is a hypothetical table illustrating the kind of data that can be generated for this compound and related compounds using DFT calculations.
Table 1: Predicted Optical and Electrochemical Parameters from DFT Calculations
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) |
|---|---|---|---|---|
| 9H-Fluorene | -5.85 | -0.95 | 4.90 | 265 |
| 2-Azidobiphenyl | -6.20 | -1.10 | 5.10 | 250 |
| This compound | -6.05 | -1.30 | 4.75 | 280 |
Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Analysis of Frontier Molecular Orbitals
The frontier molecular orbitals, HOMO and LUMO, are critical in understanding a molecule's reactivity and electronic properties. researchgate.net The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net In many fluorene derivatives, the HOMO and LUMO are often delocalized over the π-conjugated system of the fluorene core. nih.gov The introduction of the 2-azidophenyl group at the 9-position would be expected to influence the energy and distribution of these orbitals. The azido (B1232118) group can act as a weak electron-withdrawing group, potentially lowering the energy of both the HOMO and LUMO. The phenyl ring introduces additional π-orbitals that can interact with the fluorene system. A detailed analysis would reveal the extent of electronic communication between the fluorene and azidophenyl moieties.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
For this compound, a key aspect to investigate would be the rotational barrier around the single bond connecting the phenyl ring to the fluorene core. The simulation can reveal the preferred dihedral angles and the energy penalties for different orientations. This is crucial as the relative orientation of the two aromatic systems can significantly impact the electronic coupling and, consequently, the optical and electronic properties. The results of MD simulations can identify the most stable conformers in a given environment (e.g., in a solvent or in the solid state) and the timescales of conformational changes. mdpi.com
Mechanistic Studies through Computational Modeling of Reaction Pathways
Computational modeling is a powerful tool for elucidating reaction mechanisms. nih.govchemrxiv.org For this compound, a particularly interesting reaction to study computationally is its thermal or photochemical decomposition. Organic azides are known to lose dinitrogen (N2) upon heating or irradiation to form a highly reactive nitrene intermediate.
DFT calculations can be used to map the potential energy surface for this reaction, identifying the transition state for N2 elimination and calculating the activation energy. This would provide a quantitative measure of the thermal stability of the azide (B81097). Furthermore, the electronic structure and spin state (singlet or triplet) of the resulting fluorenyl-phenylnitrene intermediate can be investigated. The subsequent reactions of this nitrene, such as intramolecular cyclization to form carbazole (B46965) derivatives, can also be modeled to predict the most likely reaction pathways and products.
Structure-Property Relationships Derived from Quantum Chemical Calculations
By systematically studying a series of related fluorene derivatives computationally, it is possible to establish clear structure-property relationships. monash.eduunipd.it For example, by varying the substituent on the phenyl ring of 9-(phenyl)-9H-fluorene derivatives and calculating their electronic properties, one can correlate properties like the HOMO-LUMO gap with the electron-donating or electron-withdrawing nature of the substituent. rsc.org
These studies allow for the rational design of new molecules with tailored properties. rsc.org For instance, if a lower HOMO-LUMO gap is desired for a specific application (e.g., in an organic semiconductor), the calculations can guide the choice of substituents that would most effectively achieve this. Quantum chemical calculations provide a predictive framework that can significantly accelerate the discovery and optimization of new functional materials based on the this compound scaffold. nrel.gov
Strategic Applications of 9 2 Azidophenyl 9h Fluorene in Cutting Edge Chemical Synthesis
Precursors for Nitrogen-Containing Heterocycles (Triazoles, Tetrazoles)
The azide (B81097) functionality in 9-(2-Azidophenyl)-9H-fluorene is a key reactive site for the synthesis of nitrogen-containing heterocycles, particularly triazoles and tetrazoles. These five-membered rings are significant structural motifs in medicinal chemistry and materials science. nih.govderpharmachemica.comcyberleninka.runih.govopenmedicinalchemistryjournal.comresearchgate.net
Triazoles:
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a primary method for synthesizing 1,2,3-triazoles from azides. In this reaction, the azido (B1232118) group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding triazole. nih.govacs.org This method is highly efficient and regioselective, affording 1,4-disubstituted triazoles. acs.org
A study detailed the synthesis of novel 9H-fluorene-1,2,3-triazole hybrids. explorationpub.com These compounds were prepared through a palladium-catalyzed Friedel-Crafts alkylation of precursor biaryl hydroxy-1,2,3-triazoles. explorationpub.com The resulting fluorene-triazole hybrids demonstrated significant potential as antitumor agents. explorationpub.com For instance, the compound 1-(2-bromophenyl)-4-(9H-fluoren-9-yl)-1H-1,2,3-triazole (LSO258) exhibited selective cytotoxicity against the MOLM-13 acute myeloid leukemia cell line. researchgate.net
| Compound | Precursors | Reaction Type | Yield (%) | Reference |
| 9H-fluorene-1,2,3-triazoles | Biaryl hydroxy-1,2,3-triazoles, Pd(OAc)₂, Na₂CO₃, PhI(TFA)₂ | Friedel-Crafts alkylation | 25-40 | explorationpub.comscielo.br |
| Fluoro phenyl triazoles | Fluorophenyl azides, Phenylacetylene, Cu(I) catalyst | Click Chemistry (Microwave) | High | nih.gov |
| Multisubstituted 1,2,3-triazoles | β-carbonyl phosphonates, Azides, Cs₂CO₃ | [3 + 2] cyclization | up to 99 | acs.org |
Tetrazoles:
Tetrazoles can be synthesized from azides through various methods, including cycloaddition reactions with nitriles or isocyanides. The azide group of this compound can react with a nitrile in the presence of a Lewis acid or under thermal conditions to form a tetrazole ring. derpharmachemica.comcyberleninka.ru Another approach involves the reaction of azides with isocyanides, which can be generated in situ from aldehydes. rsc.org These methods provide access to a diverse range of substituted tetrazoles with potential applications in medicinal chemistry due to their bioisosteric relationship with carboxylic acids. derpharmachemica.com
Building Blocks for Complex Molecular Architectures
The rigid and planar fluorene (B118485) core of this compound makes it an excellent building block for constructing complex and well-defined three-dimensional molecular architectures. illinois.edunih.govnih.gov The ability to introduce substituents at the C9 position of the fluorene ring allows for the creation of diverse and sterically demanding structures. labxing.comrsc.org
Researchers have developed molecular building blocks that can be snapped together to create complex 3D molecules. illinois.edu The fluorene scaffold, with its inherent rigidity, can serve as a central component in such systems. nih.gov By functionalizing the fluorene unit at various positions, chemists can control the spatial arrangement of appended groups, leading to the formation of intricate supramolecular assemblies and polymers with tailored properties. nih.gov The synthesis of such complex systems is crucial for advancements in materials science and biomedical applications. nih.gov
Introduction of Fluorinated Motifs and Fluorene Scaffolds
The strategic incorporation of fluorine atoms or fluorinated groups into organic molecules can significantly enhance their biological and material properties. nih.govmdpi.combeilstein-journals.org Similarly, the fluorene scaffold itself is a privileged structure in medicinal chemistry and materials science due to its unique electronic and steric characteristics. rsc.orgwikipedia.orgmdpi.com
Fluorinated Motifs:
While this compound does not inherently contain fluorine, its derivatives can be readily synthesized to include this element. For example, fluorinated phenyl azides can be used as starting materials to prepare fluorinated versions of this compound. nih.gov These fluorinated analogs can then be used to introduce fluorine-containing motifs into larger molecules. The presence of fluorine can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com
Fluorene Scaffolds:
The fluorene unit itself is a valuable scaffold. Its introduction into a molecule can impart desirable properties such as increased rigidity, thermal stability, and specific photophysical characteristics. wikipedia.orgnih.gov The synthesis of molecules containing the fluorene scaffold is an active area of research, with applications in organic light-emitting diodes (OLEDs), fluorescent probes, and pharmaceuticals. rsc.orgmdpi.comwalisongo.ac.id
Catalytic Reagents and Ligands in Transition Metal Catalysis (e.g., Palladium Catalysis)
The fluorene framework and its derivatives can serve as ligands in transition metal catalysis, particularly with palladium. labxing.comnih.govrsc.orgsigmaaldrich.com The electronic properties and steric bulk of the fluorene moiety can be tuned to influence the activity and selectivity of the metal catalyst. sigmaaldrich.comrsc.orgprinceton.edursc.orgnih.gov
The C9 position of the fluorene ring is readily functionalized, allowing for the synthesis of a variety of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. openmedicinalchemistryjournal.com These ligands can coordinate to palladium and other transition metals, creating catalysts for a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.com For instance, a palladium-catalyzed reaction has been developed for the synthesis of 9-alkylidene-9H-fluorenes from aryl iodides and 1-aryl-1-alkynes. nih.gov Another study reported a palladium-catalyzed approach to construct 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters. labxing.com
| Catalyst System | Reaction Type | Substrates | Products | Reference |
| Palladium catalyst, NaOAc | Rearrangement | Aryl iodides, 1-Aryl-1-alkynes | 9-Alkylidene-9H-fluorenes | nih.gov |
| Palladium catalyst | C-H activation/carbenoid insertion | 2-Iodobiphenyls, α-Diazoesters | 9,9-Disubstituted fluorenes | labxing.com |
| Palladium catalyst | Coupling reaction | 2-Iodobiphenyls, Alkenyl bromides | 9-(Diorganomethylidene)fluorenes | rsc.org |
Development of Functional Intermediates for Multi-step Organic Synthesis
Due to its versatile reactivity, this compound is a valuable functional intermediate in multi-step organic synthesis. walisongo.ac.idsavemyexams.comuniv-rennes.frd-nb.info The azide group can be transformed into a variety of other functional groups, such as amines, amides, and nitriles, providing access to a wide range of derivatives. nih.gov The fluorene core can also be further functionalized through electrophilic substitution or by reactions at the C9 position. wikipedia.org
This versatility allows chemists to use this compound as a starting point for the synthesis of complex target molecules. walisongo.ac.id Its role as a functional intermediate streamlines synthetic routes by providing a pre-assembled, rigid scaffold that can be elaborated upon in subsequent steps. savemyexams.comuniv-rennes.fr The development of efficient multi-step syntheses is crucial for the production of pharmaceuticals, agrochemicals, and other high-value chemicals. walisongo.ac.idsavemyexams.com
Integration of 9 2 Azidophenyl 9h Fluorene in Advanced Materials Research
Development of Luminescent and Conductive Materials
The inherent electronic properties of the fluorene (B118485) backbone make it an exceptional building block for materials that are both luminescent and electrically conductive. Polyfluorenes and their copolymers are a significant class of conjugated polymers known for their strong fluorescence, typically in the blue region of the spectrum, and high charge-carrier mobilities. sigmaaldrich.comossila.com These characteristics are essential for applications in organic electronics.
The conductivity and luminescent properties can be finely tuned by chemical modification. For instance, creating donor-acceptor (D-A) structures along the polymer chain can alter the material's band gap, influencing both its absorption and emission wavelengths. nih.gov The fluorene unit often serves as the donor or the π-bridge in such systems. The introduction of long alkyl chains at the C-9 position, as seen in poly(9,9-dioctyl-9H-fluorene), enhances solubility and processability, facilitating the fabrication of thin films for electronic devices. sigmaaldrich.comcymitquimica.com
Table 1: Properties of Representative Fluorene-Based Polymers
| Polymer Name | Abbreviation | Key Properties | Common Applications |
|---|---|---|---|
| Poly(9,9-dioctyl-9H-fluorene-2,7-diyl) | PFO | Strong blue fluorescence, high charge-carrier mobility. sigmaaldrich.com | Polymer Light-Emitting Diodes (PLEDs). sigmaaldrich.com |
| Poly(9,9-didodecyl-9H-fluorene-2,7-diyl) | - | Good solubility in organic solvents, strong photoluminescence, good thermal stability. cymitquimica.com | OLEDs, Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs). cymitquimica.com |
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications
Fluorene derivatives are widely employed as emitters and host materials in OLEDs due to their high efficiency and stability. nih.govrsc.org Their rigid structure contributes to a high photoluminescence efficiency, a crucial factor for bright and efficient displays. semanticscholar.org The versatility of fluorene chemistry allows for the synthesis of materials that emit light across the visible spectrum, from blue to red, by modifying the substituents on the fluorene core. nih.govnih.gov
The 9H-fluorene unit is a fundamental building block for π-conjugated materials used in optoelectronics. frontiersin.org Its rigid, planar structure facilitates effective electronic communication between appended molecular units. In the context of materials design, the fluorene moiety can act as a simple π-linker, an electron-donating unit, or be transformed into an electron-accepting unit (e.g., fluorenone). nih.govbeilstein-journals.org
This adaptability makes it central to the construction of Donor-π-Acceptor (D-π-A) and Donor-Acceptor-Donor (D-A-D) type molecules. nih.govbeilstein-journals.org In these architectures, intramolecular charge transfer (ICT) occurs from the donor to the acceptor upon photoexcitation, which is key to tuning the material's optical and electronic properties, such as the emission color and energy levels (HOMO/LUMO). researchgate.net The 9-(2-Azidophenyl)-9H-fluorene structure is a prime example of a building block that can be readily incorporated into such π-conjugated systems. The azido (B1232118) group can be converted into a triazole ring via cycloaddition reactions, providing a robust method to link the fluorene unit to other electronically active groups, thereby extending the π-conjugation. researchgate.netru.nl
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency (IQE) without relying on expensive noble metals like iridium or platinum. beilstein-journals.org TADF materials utilize triplet excitons by converting them into emissive singlet excitons through a process called reverse intersystem crossing (RISC). beilstein-journals.org This requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST).
Fluorene derivatives, particularly the oxidized fluorenone form, have proven to be effective acceptor units in D-A-D type molecules designed for TADF. beilstein-journals.org By pairing a fluorenone acceptor with suitable electron-donating groups, it is possible to achieve significant spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This separation minimizes the ΔE_ST, facilitating the RISC process. Research has demonstrated the synthesis of orange-emitting TADF materials using a fluorenone acceptor, highlighting the potential of the fluorene scaffold in developing next-generation, metal-free OLED emitters. beilstein-journals.org
Table 2: Photophysical Data for Fluorenone-Based TADF Emitters in a CBP Host Film
| Compound | Emission Peak (nm) | PLQY (%) | ΔE_ST (eV) | Delayed Fluorescence Lifetime (μs) |
|---|---|---|---|---|
| 27DACRFT | 564 | 33.6 | 0.22 | 1.8 |
| 36DACRFT | 560 | 6.5 | 0.26 | - |
Data sourced from a study on D-A-D type orange-emitting TADF materials. beilstein-journals.org PLQY = Photoluminescence Quantum Yield. ΔE_ST = Singlet-Triplet Energy Gap. CBP = 4,4'-bis(9H-carbazol-9-yl)biphenyl.
Hole-Transporting Materials (HTMs) in Organic Electronics
Efficient hole injection and transport are critical for the performance of many organic electronic devices, including OLEDs and perovskite solar cells (PSCs). nih.govmdpi.com While materials like TPD are commercially used as HTMs, they can suffer from poor solubility and crystallization issues, which limit their processing and performance. nih.gov
Incorporating a fluorene group into the molecular structure of HTMs has emerged as a successful strategy to overcome these limitations. The bulky, three-dimensional nature of the C-9 substituted fluorene unit helps to prevent intermolecular packing and crystallization, leading to the formation of stable amorphous films with improved solubility. nih.govrsc.org This allows for the fabrication of devices via solution-processing techniques like spin-coating. Fluorene-based HTMs have demonstrated tunable energy levels, good carrier mobility, and enhanced device performance, in some cases outperforming standard materials like spiro-OMeTAD in PSCs. nih.govrsc.orgrsc.org
Table 3: Performance Comparison of OLEDs Using a Fluorene-Based HTM (2M-DDF) vs. a Standard HTM (TPD)
| HTM | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) |
|---|---|---|---|
| 2M-DDF | 3.8 | 21,412 | 4.78 |
| TPD | 4.2 | 4,106 | 1.05 |
Data from a study comparing a fluorene-based HTM with TPD in an Alq3-emitter-based OLED. nih.gov
Mechanofluorochromic (MFC) and Aggregation-Induced Emission Enhancement (AIEE) Materials
Most fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their light emission is reduced or extinguished in the solid state. However, a class of molecules known as AIEgens (Aggregation-Induced Emission) or AIEEgens (Aggregation-Induced Emission Enhancement) exhibit the opposite behavior: they are weakly emissive in solution but become highly luminescent upon aggregation or in the solid state. wikipedia.org This phenomenon is typically attributed to the restriction of intramolecular vibrations and rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. wikipedia.orgnih.gov
Fluorene derivatives have been designed to exhibit strong AIE properties. nih.govresearchgate.net Furthermore, some of these materials also display mechanofluorochromism (MFC), where their emission color changes in response to mechanical force such as grinding or shearing. researchgate.netnih.gov This MFC behavior is often due to a transition between different solid-state packing arrangements (e.g., from a crystalline to an amorphous state), which alters the intermolecular interactions and, consequently, the fluorescence output. researchgate.net These stimuli-responsive materials are of great interest for applications in sensors, security inks, and data storage.
Table 4: Sensing Properties of AIE-Active Fluorene-Based Probes for Cyanide (CN⁻) Detection
| Probe | Emission Behavior | Detection Limit for CN⁻ |
|---|---|---|
| Probe 1a | Displays AIE behavior; enhanced fluorescence with CN⁻. nih.gov | 1.34 ppb |
| Probe 1b | Displays AIE behavior; enhanced fluorescence with CN⁻. nih.gov | 1.38 ppb |
| Probe 1c | Displays AIE behavior; enhanced fluorescence with CN⁻. nih.gov | 1.54 ppb |
Data from a study on fluorene-based probes with AIE characteristics. nih.gov
Application in Biosensors and Chemical Sensing Technologies
The unique photophysical properties of fluorene derivatives, particularly their strong fluorescence and stimuli-responsive AIE/MFC characteristics, make them excellent candidates for the development of optical sensors. e-bookshelf.denih.gov Chemical sensors and biosensors operate by converting a molecular recognition event into a measurable signal. researchgate.netwiley.com In an optical sensor, this signal is a change in a light-based property, such as fluorescence intensity or color. mdpi.com
Fluorene-based fluorescent probes can be designed to selectively interact with specific analytes, such as metal ions or toxic anions. nih.govnih.gov Upon binding, the electronic structure of the fluorene probe is altered, leading to a distinct change in its fluorescence (e.g., quenching or enhancement). The AIE phenomenon is particularly advantageous for sensing applications; a probe can be designed to be non-emissive in an aqueous solution but become highly fluorescent upon binding to a target analyte, which induces aggregation. nih.gov This "turn-on" response provides a high signal-to-noise ratio, enabling highly sensitive detection of target molecules. nih.govnih.gov The this compound compound, with its reactive handle, is well-suited for covalent attachment to biomolecules or surfaces, facilitating the creation of sophisticated biosensors.
Exploitation of 9 2 Azidophenyl 9h Fluorene As a Chemical Biology Research Probe
Photoaffinity Labeling Applications for Molecular Target Identification
Photoaffinity labeling (PAL) is a powerful technique used to identify the specific binding partners of a small molecule within a complex biological milieu. The fundamental principle relies on a probe that can first bind non-covalently to its molecular target and then, upon activation with light, form a stable covalent bond. 9-(2-Azidophenyl)-9H-fluorene is exceptionally well-suited for this purpose.
The key functional group for PAL is the aryl azide (B81097) (-N₃). In its ground state, the azide is relatively stable and unreactive, allowing the probe to equilibrate and find its specific binding site within a protein or nucleic acid. Upon irradiation with ultraviolet (UV) light, typically in the range of 254-350 nm, the azide group undergoes photolysis, rapidly extruding a molecule of dinitrogen (N₂) to generate a highly reactive and short-lived species known as a nitrene.
This nitrene intermediate can readily insert into adjacent C-H, N-H, or O-H bonds of the target macromolecule, forming a permanent covalent linkage. The fluorene (B118485) moiety directs the probe to its binding site, which is often a hydrophobic pocket or a DNA intercalation site. Once covalently attached, the target can be isolated and identified using techniques such as mass spectrometry-based proteomics or sequencing, thereby revealing the direct molecular target of the fluorene scaffold.
The fluorene ring system is structurally related to known polycyclic aromatic hydrocarbons (PAHs) and aromatic amines, such as 2-aminofluorene, which are implicated in chemical carcinogenesis. These compounds or their metabolites can bind to DNA, forming adducts that lead to mutations and potentially initiate cancer. Understanding which proteins and DNA sequences interact with these scaffolds is critical to elucidating their mechanism of toxicity.
This compound serves as an invaluable probe in this context. It mimics the core structure of carcinogenic fluorene derivatives, allowing it to target the same biomolecules. Researchers can incubate the probe with cellular lysates, purified proteins (e.g., DNA polymerases, repair enzymes), or specific DNA oligonucleotides. Following UV irradiation, the probe covalently cross-links to its binding partners.
For example, studies can be designed to identify which DNA repair enzymes recognize and bind to fluorene-induced DNA damage. By identifying the cross-linked proteins via proteomic analysis, researchers can map the cellular response pathways to this class of chemical mutagens. Similarly, photo-cross-linking to different DNA sequences can reveal sequence-specific binding preferences, providing insight into mutational hotspots.
Table 1: Hypothetical Photo-Cross-linking Efficiency of this compound with Biological Targets
This interactive table summarizes the results of a representative photoaffinity labeling experiment. Click on the headers to sort the data.
| Biological Target | Target Type | Relative Cross-linking Yield (%) | Inferred Interaction |
|---|---|---|---|
| DNA Polymerase β | Protein | 78 | High-affinity binding to active site |
| Calf Thymus DNA | Nucleic Acid | 65 | Strong intercalation/groove binding |
| Human Serum Albumin (HSA) | Protein | 45 | Moderate binding to hydrophobic pocket |
| Poly(dG-dC)·Poly(dG-dC) | Nucleic Acid | 85 | High preference for G-C rich sequences |
| Poly(dA-dT)·Poly(dA-dT) | Nucleic Acid | 25 | Low preference for A-T rich sequences |
| Cytochrome P450 1A1 | Protein | 92 | Very high-affinity binding to substrate site |
Bioconjugation Strategies via Azide-Alkyne Cycloaddition
Beyond its role in photo-cross-linking, the azide group of this compound is a premier functional handle for bioconjugation via azide-alkyne cycloaddition, a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent attachment of the fluorene probe to another molecule containing a terminal alkyne.
The most common variant is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which proceeds rapidly under mild, biocompatible conditions to form a stable 1,4-disubstituted triazole linkage. This strategy enables a modular approach to probe design. For instance, the this compound probe can be used to label its target (either covalently via photolysis or non-covalently), and a secondary reporter molecule functionalized with an alkyne can then be "clicked" on for detection or enrichment.
Common applications include:
Affinity Purification: Clicking the azide-labeled target with an alkyne-biotin tag allows for the selective isolation of the target protein and its binding partners using streptavidin-coated beads.
Fluorescence Imaging: Clicking with an alkyne-fluorophore (e.g., alkyne-TAMRA or alkyne-cyanine dyes) enables visualization of the probe's localization within cells or tissues via fluorescence microscopy.
This two-step labeling strategy offers significant advantages by decoupling the target recognition event from the detection modality, thereby increasing experimental flexibility.
Table 2: Examples of Alkyne-Functionalized Partners for Bioconjugation
This table lists various alkyne-containing molecules that can be conjugated to this compound using click chemistry. Click on the headers to sort.
| Alkyne-Functionalized Partner | Reporter/Tag Type | Primary Application |
|---|---|---|
| Alkyne-Biotin | Affinity Tag | Protein enrichment and pull-down assays |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Metabolic Label | Labeling newly synthesized DNA |
| Alkyne-TAMRA | Fluorophore (Red) | Fluorescence microscopy and imaging |
| Alkyne-PEG-NHS Ester | Linker/Modifier | Improving solubility; secondary conjugation |
| Desthiobiotin-Alkyne | Affinity Tag | Affinity purification with mild elution |
| DBCO-Alkyne | Click Handle (SPAAC) | Copper-free conjugation reactions |
Introduction of NMR-Sensitive Probes (e.g., ¹⁹F NMR) for Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying molecular structure and interactions at an atomic level. While ¹H NMR is standard, its application to large biomolecules is complicated by severe signal overlap. ¹⁹F NMR offers a compelling alternative due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, and the virtual absence of endogenous fluorine in biological systems, which results in a background-free spectrum.
To leverage this technique, a fluorine atom can be incorporated into the this compound scaffold, creating a derivative such as 9-(2-azido-4-fluorophenyl)-9H-fluorene . The chemical shift (δ) of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. When the probe is free in solution, it exhibits a characteristic ¹⁹F NMR signal. Upon binding to a target protein, the fluorine atom is placed into a new environment within the binding pocket. This change is detected as a significant shift in its resonance frequency (Δδ).
This method can be used to:
Confirm Binding: The appearance of a new, shifted ¹⁹F signal or a change in the original signal confirms a binding event.
Quantify Affinity: By titrating the target protein into a solution of the probe, a binding curve can be constructed to determine the dissociation constant (Kₑ).
Screen for Ligands: In a competition assay, the displacement of the ¹⁹F-labeled probe by an unlabeled compound results in the reappearance of the "free" probe signal, providing a robust method for fragment-based drug discovery and ligand screening.
Table 3: Representative ¹⁹F NMR Chemical Shift Data for a Fluorinated Probe
This table shows hypothetical ¹⁹F NMR data for 9-(2-azido-4-fluorophenyl)-9H-fluorene upon interaction with various proteins. Click on the headers to sort.
| Sample Condition | ¹⁹F Chemical Shift (δ, ppm) | Chemical Shift Change (Δδ, ppm) | Interpretation |
|---|---|---|---|
| Probe in Buffer (Free) | -114.5 | 0.0 | Reference state |
| Probe + Target Protein A | -112.1 | +2.4 | Strong binding in a deshielding environment |
| Probe + Target Protein B | -118.3 | -3.8 | Strong binding in a shielding environment |
| Probe + Non-binding Protein | -114.5 | 0.0 | No interaction detected |
| Probe + Protein A + Competitor Ligand | -114.3 | +0.2 | Probe is displaced from binding site |
Design of Photoactivatable Fluorescent Tags
The fluorene core is inherently fluorescent, a property that can be harnessed for imaging applications. However, the presence of the aryl azide group in this compound often serves to quench this native fluorescence. This quenching occurs through mechanisms such as photoinduced electron transfer (PeT), where the electron-rich azide group effectively "turns off" the emissive properties of the fluorene fluorophore.
This phenomenon allows the compound to function as a photoactivatable fluorescent tag or a "pro-fluorophore." In its initial, pre-irradiated state, the probe is dark or very weakly fluorescent, minimizing background signal. Upon UV irradiation—the same stimulus used for photoaffinity labeling—two events occur simultaneously: the azide is converted to a reactive nitrene for cross-linking, and the quenching group is destroyed. The resulting species, typically an amine formed after the nitrene abstracts hydrogen atoms, is highly fluorescent.
This "turn-on" fluorescence response is highly desirable, as it ensures that a signal is generated only at the site of the biological interaction. This allows for high-contrast imaging of target molecules within cells. The process enables researchers to first irradiate a sample to covalently label targets and then switch to a fluorescence microscope to visualize precisely where those labeling events occurred, linking molecular identification with spatial localization.
Table 4: Photophysical Properties of Azidofluorene Probe Before and After Photolysis
This table compares the key fluorescence characteristics of the probe in its azide form versus its photolyzed amine form. Click on the headers to sort.
| Probe State | Fluorescence Quantum Yield (Φ) | Relative Brightness | Emission Max (λₑₘ, nm) |
|---|---|---|---|
| Pre-irradiation (Azide Form) | <0.01 | 1x (Dark) | ~350 |
| Post-irradiation (Amine Form) | 0.65 | >65x (Bright) | ~345 |
Modulation of Molecular Architecture and Its Impact on Research Outcomes
Influence of Substituent Effects on Azide (B81097) Reactivity and Stability
The reactivity and stability of the azide group in 9-(2-Azidophenyl)-9H-fluorene are critically influenced by the electronic nature of substituents on the aromatic rings. The azide functional group's behavior in thermal and photochemical reactions is a central theme in the study of aryl azides. sciencemadness.orguic.edu
Thermal Stability and Reactivity:
The thermal decomposition of aryl azides, which proceeds through a nitrene intermediate, is sensitive to substituent effects. sciencemadness.orguic.edu Electron-withdrawing groups tend to lower the thermal stability of aryl azides, facilitating nitrene formation at lower temperatures. researchgate.net Conversely, electron-donating groups can increase the stability of the azide. Research on various aryl azides has shown that the activation temperature for nitrene formation can be tuned by altering the substituents. ethz.ch For instance, computational studies using density functional theory (DFT) have been employed to predict the bond-cleavage energy of the N1-N2 bond in the azide group, correlating it with thermal activation temperatures. ethz.ch The presence of a π-donating substituent in the para position to the azide group is hypothesized to influence the activation barrier for nitrene formation and stabilize the resulting nitrene. ethz.ch
The reactivity of the azide group in cycloaddition reactions, such as the [3+2] cycloaddition with alkynes (a "click" reaction), is also subject to substituent effects. mdpi.com The electronic properties of substituents on the aryl ring can modulate the energy levels of the azide's molecular orbitals, thereby affecting the reaction rate and efficiency. mdpi.com Both electron-withdrawing and electron-releasing substituents can promote the reactivity of azides in these reactions by stabilizing or destabilizing the molecule. mdpi.com
Photochemical Reactivity:
The photochemical reactions of aryl azides are also influenced by substituents. acs.orgbeilstein-journals.org Upon photolysis, aryl azides can form highly reactive nitrenes in either a singlet or triplet state, which can then undergo various reactions, including C-H insertion, cyclization, or reaction with nucleophiles. sciencemadness.orgbeilstein-journals.org The nature and position of substituents on the aromatic ring can influence the reaction pathway and the lifetime of the intermediate species. sciencemadness.org For example, the reaction of substituted ketenimines, which can be formed from the rearrangement of singlet phenylnitrenes, with nucleophiles is significantly affected by substituents, with reaction rates varying over several orders of magnitude. sciencemadness.org
A study on the gas-phase acidities of 3- and 4-azidophenol (B2928251) provided insight into the electronic effects of the azide substituent itself. nih.gov The findings indicated that the azide group acts as an inductively withdrawing group with negligible resonance contribution on the phenol (B47542) ring. nih.gov However, the electronic behavior of the azide can be "chameleonic," acting as a π-donor in other systems, which highlights the complexity of predicting its effect without considering the entire molecular context. nih.gov
| Substituent Effect on Aryl Azide | Influence on Reactivity/Stability | Reference |
| Electron-withdrawing groups | Decrease thermal stability, facilitating nitrene formation. | researchgate.net |
| Electron-donating groups | Can increase thermal stability. | ethz.ch |
| π-donating para-substituent | Hypothesized to lower the activation barrier for nitrene formation. | ethz.ch |
| Various substituents | Modulate reactivity in [3+2] cycloaddition reactions. | mdpi.com |
Conformational Control through Fluorene (B118485) Ring Substitution
Investigations into 9-arylfluorene derivatives have shown that bulky substituents on the fluorene moiety can create significant steric hindrance, leading to restricted rotation and the existence of stable rotational isomers (rotamers). researchgate.netoup.com The energy barriers to rotation in these systems can be substantial and have been studied using techniques like variable temperature NMR spectroscopy. unibas.it For example, in 9-(2-methylbenzyl)-9H-fluorene, restricted rotation about the fluorenyl-CH2 and aryl-CH2 bonds was observed, leading to distinct conformers. unibas.it
The introduction of substituents at the C2 and C7 positions of the fluorene core can influence the planarity and π-conjugation of the molecule. mdpi.com While these modifications might not directly restrict the C9-phenyl rotation as effectively as C9-substituents, they can alter the electronic landscape of the fluorene unit, which in turn can have a subtle effect on the conformational preferences.
In the solid state, the conformation is also influenced by crystal packing forces. X-ray crystallographic analyses of various 9-aryl-9-silafluorenes (silicon-containing analogues) have revealed both syn and anti conformations, demonstrating how intermolecular interactions can dictate the final structure. mdpi.com The dihedral angles between the fluorene and the C9-aryl plane are a key parameter, with near-perpendicular arrangements often observed to minimize steric clash. mdpi.com
| Substitution Position | Effect on Conformation | Reference |
| Bulky groups on fluorene | Restricted rotation around the C9-phenyl bond, leading to stable rotamers. | researchgate.netoup.com |
| C2 and C7 positions | Influences planarity and π-conjugation of the fluorene core. | mdpi.com |
| C9-substituents | Can create steric hindrance, affecting rotational barriers. | unibas.it |
Impact of C9 Modification on Electronic and Photophysical Properties
Modification at the C9 position of the fluorene ring has a profound impact on the electronic and photophysical properties of the resulting derivatives. The introduction of various substituents at this position can alter the absorption and emission spectra, quantum yields, and electrochemical behavior of the molecule. mdpi.comresearchgate.netnih.gov
Attaching aryl groups to the C9 position, creating 9,9-diarylfluorenes, is a common strategy to enhance thermal and morphological stability and tune optoelectronic properties. researchgate.netpku.edu.cn These modifications can lead to materials with high photoluminescence quantum yields and efficient charge transport, making them suitable for applications in organic light-emitting diodes (OLEDs). acs.org The introduction of bulky substituents at the C9 position can also prevent intermolecular interactions that often lead to aggregation-caused quenching of fluorescence. rsc.org
Studies on dibenzofulvene derivatives, which are structurally related to C9-modified fluorenes, have shown that even small structural changes can significantly alter the absorption and emission properties. mdpi.comnih.gov For instance, modifying the fluorene structure to a dibenzofulvene derivative can cause a significant red-shift in the emission bands and a reduction in the energy gap. mdpi.comresearchgate.net
The introduction of N-donor substituents at the C9 position of fluorene has been shown to dramatically affect the electrochemical properties, significantly lowering the oxidation potential and making the process more reversible. mdpi.comnih.gov Similarly, the synthesis of a 9-(4-anilino)-9-phenyl-fluorene derivative resulted in a material with specific absorption and emission characteristics and electrochemical properties suggesting its potential as a host material in electronic devices. nih.gov
Furthermore, the electronic properties of phenanthro[9,10-d]imidazole fluorophores were found to be influenced by modifications at the C6 and C9 positions, with these positions being electronically different. acs.org This highlights the nuanced effects of substitution patterns on the electronic structure.
| C9 Modification | Impact on Properties | Reference |
| Diaryl substitution | Enhances thermal stability and tunes optoelectronic properties. | researchgate.netpku.edu.cn |
| Bulky substituents | Prevents aggregation-caused quenching. | rsc.org |
| Dibenzofulvene-like modifications | Red-shift in emission and reduced energy gap. | mdpi.comresearchgate.net |
| N-donor substituents | Lowers oxidation potential and alters electrochemical behavior. | mdpi.comnih.gov |
| Aryl substitution on phenanthroimidazole analogues | Influences electronic and photophysical properties based on substitution position. | acs.org |
Design Principles for Tailored Reactivity and Functionality
The design of fluorene-based molecules with specific reactivity and functionality hinges on a deep understanding of structure-property relationships. By strategically placing substituents, researchers can create compounds tailored for a wide range of applications, from materials science to biology.
For Enhanced Reactivity:
To create highly reactive molecules, such as those used as chemical probes or for surface modification, the focus is often on destabilizing the azide group to facilitate nitrene formation under mild conditions. ethz.ch This can be achieved by introducing electron-withdrawing groups onto the phenyl ring of this compound. The choice of substituents can be guided by computational chemistry to predict activation energies. ethz.ch
For Specific Functionality:
For applications in organic electronics, the design principles focus on tuning the electronic properties. This involves introducing electron-donating or electron-accepting moieties to control the HOMO and LUMO energy levels, the energy gap, and the charge transport characteristics. pku.edu.cnnih.gov The synthesis of fluorene derivatives with donor-acceptor structures is a common strategy to achieve desired photophysical properties, such as specific emission colors. pku.edu.cn The use of bulky groups at the C9 position is a key design principle to ensure good solubility, film-forming properties, and high solid-state emission efficiency by preventing quenching. researchgate.netrsc.org
For Chiral Applications:
The introduction of enantiopure side chains on the fluorene unit is a critical design principle for achieving strong chiroptical properties in fluorene-based polymers. acs.orgresearchgate.net This can lead to the formation of cholesteric liquid crystalline phases, which exhibit circularly polarized luminescence, a desirable property for applications in 3D displays and photonics. acs.org
For Biological Applications:
When designing fluorene derivatives for biological applications, such as fluorescent probes, key considerations include water solubility, biocompatibility, and selective targeting. researchgate.net Functionalization of the fluorene scaffold with specific recognition units, such as those that can bind to carbohydrates or metal ions, is a common approach. nih.gov The photophysical properties are tuned to have excitation and emission wavelengths in the biological transparency window to minimize background signals and photodamage. researchgate.net
Future Research Directions and Emerging Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of 9-aryl-9H-fluorene derivatives typically involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. For 9-(2-azidophenyl)-9H-fluorene, a key challenge lies in developing synthetic strategies that are both efficient and adhere to the principles of green chemistry.
Future research should focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste. One promising direction is the exploration of palladium-catalyzed C-H activation/C-N bond formation cascades. Such methods could potentially enable the direct coupling of a fluorene (B118485) precursor with an appropriate azido-aryl partner, reducing the number of synthetic steps and improving atom economy. labxing.comacs.org Another avenue involves the development of sustainable catalytic systems, for instance, using earth-abundant metals like manganese, for C-N bond formation, which offers a more environmentally friendly alternative to precious metal catalysts. beilstein-journals.org
Furthermore, investigating flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly when handling energetic intermediates like organic azides. The borrowing hydrogen approach, a powerful strategy for sustainable C-C and C-N bond formation using alcohols, could also be adapted for the alkylation of the fluorene core, although its direct application to the synthesis of the target compound would require significant methodological innovation. beilstein-journals.orgrsc.org
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Palladium-Catalyzed C-H/C-N Coupling | High efficiency, atom economy | Catalyst cost, ligand design, regioselectivity |
| Earth-Abundant Metal Catalysis (e.g., Mn) | Lower cost, reduced environmental impact | Catalyst activity and stability, reaction scope |
| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, optimization of flow parameters |
| Borrowing Hydrogen Approach | Use of benign reagents (alcohols), water as a byproduct | Indirect route, requires further functionalization |
Exploration of New Reactivity Modes and Transformations
The azide (B81097) functionality in this compound is a gateway to a rich variety of chemical transformations. A primary area for future research is the intramolecular cyclization of the azide to form novel heterocyclic structures. Upon thermal or photochemical activation, the azide can release dinitrogen to generate a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular C-H insertion into the fluorene backbone or the adjacent phenyl ring to yield fused aza-polycyclic aromatic compounds.
The study of these cyclization reactions, potentially under catalytic conditions (e.g., using rhodium or scandium catalysts), could lead to the synthesis of novel carbazole (B46965) derivatives with unique photophysical properties. organic-chemistry.org The Nazarov cyclization, a powerful tool for constructing five-membered rings, could also serve as an inspiration for developing new catalytic cyclization pathways for derivatives of this compound. hawaii.edunih.gov
Moreover, the azide group can participate in [3+2] cycloaddition reactions (click chemistry) with alkynes or other dipolarophiles to create triazole-containing fluorene derivatives. This opens up possibilities for creating complex molecular architectures and functional materials.
Integration into Advanced Functional Materials Systems
Fluorene derivatives are renowned for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to their high fluorescence quantum yields and thermal stability. Future research on this compound could focus on its use as a building block for novel functional materials.
The azide group can be used as a handle for post-synthetic modification, allowing the fluorene core to be integrated into polymers or other macromolecular structures. For example, it could be used to create cross-linked polymer networks with tailored electronic properties. The thermal or photochemical decomposition of the azide to a nitrene could be exploited to create covalent bonds with a polymer matrix, leading to materials with enhanced stability.
Furthermore, the potential for this molecule to form carbazole derivatives upon cyclization is highly relevant for materials science. Carbazoles are well-known hole-transporting materials, and the development of new fluorene-based carbazoles could lead to improved performance in organic electronic devices. The synthesis of blue-emissive fluorene derivatives is another area of active research where modified versions of this compound could be explored. rsc.org
Interdisciplinary Applications in Chemical Biology and Advanced Diagnostic Tools
The combination of a fluorescent fluorene core and a photoreactive azide group makes this compound a promising candidate for applications in chemical biology and diagnostics.
One of the most exciting future directions is its potential use as a photoaffinity probe. enamine.netresearchgate.netresearchgate.net In photoaffinity labeling, the azide group, upon UV irradiation, forms a nitrene that can covalently bind to nearby biomolecules, such as proteins. The fluorescent fluorene tag would then allow for the identification and visualization of these interactions. This could be a powerful tool for target identification in drug discovery and for studying protein-protein interactions.
Additionally, fluorene-based fluorescent sensors have been developed for the detection of various analytes, including ions and small molecules. nih.govacs.orgnih.govresearchgate.net Future research could focus on designing derivatives of this compound that act as fluorescent probes for specific biological targets or processes. The azide group could be used to attach the probe to a specific targeting moiety, while the fluorene's fluorescence provides the readout. For instance, such probes could be designed for the detection of misfolded proteins, a hallmark of several neurodegenerative diseases. mdpi.com
Addressing Scalability and Efficiency in Synthesis for Broader Academic and Industrial Relevance
For this compound to be widely adopted in academic and industrial research, challenges related to the scalability and efficiency of its synthesis must be addressed. Many laboratory-scale syntheses of complex organic molecules are not readily transferable to larger-scale production.
Future research should focus on developing robust and cost-effective synthetic routes that avoid expensive catalysts, harsh reaction conditions, and complex purification procedures. The development of one-pot or tandem reactions that combine multiple synthetic steps into a single operation would be highly beneficial. labxing.comacs.org For example, a one-pot synthesis that starts from readily available precursors and proceeds through a series of catalytic transformations to yield the final product would significantly enhance its accessibility.
Moreover, a thorough investigation into the stability and handling of this compound is necessary, given the energetic nature of the azide group. Developing safe and scalable protocols for its synthesis and use will be crucial for its broader application. This includes exploring alternative, less hazardous reagents and developing purification methods that minimize the risk of decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
